molecular formula C14H26O8 B12384001 TATP-C4-acid

TATP-C4-acid

Cat. No.: B12384001
M. Wt: 322.35 g/mol
InChI Key: KGDQIGKUXZQNRH-UHFFFAOYSA-N
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Description

TATP-C4-acid, also known as triacetone triperoxide, is a powerful explosive compound. It is a white crystalline powder with a distinct acidic smell. This compound is known for its high explosive force, which is approximately 50-80% of that of trinitrotoluene (TNT). This compound is a primary explosive, meaning it is highly sensitive to friction, impact, and heat, making it a preferred choice for improvised explosive devices (IEDs) used by terrorists .

Preparation Methods

TATP-C4-acid is synthesized through the reaction of acetone and hydrogen peroxide in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of reaction and prevent premature detonation. The process involves the formation of a cyclic peroxide structure, which is responsible for the compound’s explosive properties .

Industrial Production Methods

Industrial production of this compound is not common due to its high sensitivity and the associated risks. in controlled laboratory settings, the synthesis involves careful handling of reagents and strict adherence to safety protocols to prevent accidental explosions .

Chemical Reactions Analysis

TATP-C4-acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

TATP-C4-acid has several scientific research applications, including:

Mechanism of Action

The explosive nature of TATP-C4-acid is due to the presence of weak oxygen-oxygen bonds in its cyclic peroxide structure. Upon detonation, these bonds break rapidly, releasing a large amount of energy in the form of heat and gas. The primary molecular targets and pathways involved in its explosive mechanism include the rapid decomposition of the peroxide ring and the subsequent formation of stable by-products such as water and carbon dioxide .

Comparison with Similar Compounds

TATP-C4-acid is often compared with other explosive compounds such as:

This compound is unique due to its ease of synthesis from readily available household chemicals, making it a compound of interest in both scientific research and forensic analysis .

Properties

Molecular Formula

C14H26O8

Molecular Weight

322.35 g/mol

IUPAC Name

6-(3,6,6,9,9-pentamethyl-1,2,4,5,7,8-hexaoxonan-3-yl)hexanoic acid

InChI

InChI=1S/C14H26O8/c1-12(2)17-18-13(3,4)20-22-14(5,21-19-12)10-8-6-7-9-11(15)16/h6-10H2,1-5H3,(H,15,16)

InChI Key

KGDQIGKUXZQNRH-UHFFFAOYSA-N

Canonical SMILES

CC1(OOC(OOC(OO1)(C)CCCCCC(=O)O)(C)C)C

Origin of Product

United States

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